molecular formula C8H7N3O4S B1490064 Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate CAS No. 160600-22-6

Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate

Cat. No.: B1490064
CAS No.: 160600-22-6
M. Wt: 241.23 g/mol
InChI Key: ZGYBOXFRGNDLST-UHFFFAOYSA-N
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Description

Chemical Context and Nomenclature

This compound belongs to a specialized class of fused heterocyclic compounds that incorporate both nitrogen and sulfur heteroatoms within a bicyclic framework. The compound is systematically identified by its International Union of Pure and Applied Chemistry nomenclature as this compound, reflecting the precise arrangement of functional groups and ring fusion pattern. The molecular formula C8H7N3O4S indicates the presence of eight carbon atoms, seven hydrogen atoms, three nitrogen atoms, four oxygen atoms, and one sulfur atom, resulting in a molecular weight of 241.221 grams per mole.

The compound exhibits several synonymous designations within chemical databases and literature sources, including ethyl 5,7-dioxo-4H-thiazolo[4,3-d]pyrimidine-3-carboxylate and 5,7-dioxo-4,5,6,7-tetrahydrothiazolo[4,3-d]pyrimidine-3-carboxylate ethyl ester. These alternative names reflect different tautomeric forms and structural representations of the same molecular entity. The European Community number 628-882-8 and the Distributed Structure-Searchable Toxicity Database substance identifier DTXSID90400994 provide additional regulatory and database classification codes for this compound.

The structural architecture features a pyrimidine ring fused to an isothiazole ring at positions 4 and 3, creating the characteristic [4,3-d] fusion pattern. The hydroxyl groups positioned at carbons 5 and 7 of the pyrimidine portion contribute significantly to the compound's chemical reactivity and potential for hydrogen bonding interactions. The ethyl carboxylate substituent at position 3 provides an additional functional handle for synthetic manipulations and contributes to the overall molecular polarity and solubility characteristics.

Property Value Reference
Chemical Abstracts Service Number 160600-22-6
Molecular Formula C8H7N3O4S
Molecular Weight 241.221 g/mol
European Community Number 628-882-8
Monoisotopic Mass 241.015727
International Chemical Identifier Key ZGYBOXFRGNDLST-UHFFFAOYSA-N

Historical Development of Isothiazolo-Pyrimidine Derivatives

The development of isothiazolo-pyrimidine derivatives as a distinct class of heterocyclic compounds emerged from the broader exploration of fused nitrogen-sulfur heterocycles that began in the mid-twentieth century. The fundamental isothiazole ring system was first synthesized through the oxidation of 5-amino-1,2-benzoisothiazole with alkaline potassium permanganate, followed by decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid. This early synthetic approach, while historically significant, was subsequently superseded by more efficient methodologies that utilize readily accessible starting materials and milder reaction conditions.

The evolution of isothiazole chemistry gained momentum through the development of cycloaddition and condensation reactions involving compounds containing essential structural fragments. The 1,3-dipolar cycloaddition of nitrile sulfides to various dipolarophiles emerged as a particularly valuable synthetic strategy, enabling the construction of substituted isothiazole rings with high regioselectivity. These methodological advances laid the foundation for the subsequent exploration of fused isothiazole systems, including the isothiazolo-pyrimidine derivatives.

Contemporary research in isothiazolo-pyrimidine chemistry has been significantly influenced by the recognition of these compounds as potential inhibitors of cyclin G-associated kinase. Extensive structure-activity relationship studies have focused on modifications of substituents at various positions of the isothiazolo[4,3-b]pyridine core, leading to the identification of potent and selective inhibitors with antiviral properties. The exploration of different regioisomeric patterns, including 3,5-disubstituted, 3,6-disubstituted, and 3,7-disubstituted derivatives, has provided valuable insights into the structural requirements for biological activity.

The synthesis of isothiazolo[4,3-d]pyrimidine derivatives specifically has benefited from advances in nucleoside chemistry and the development of novel synthetic methodologies. Research groups have successfully employed bottom-up synthesis approaches, starting from sulfhydryl-containing hexose precursors and constructing the entire nucleosidic skeleton through sequential ring formation reactions. These synthetic strategies have enabled the preparation of unique spirocyclic orthoester-type derivatives that exhibit unexpected reactivity patterns and provide access to previously unknown structural scaffolds.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the broader landscape of heterocyclic chemistry due to its unique structural features and versatile reactivity profile. The compound exemplifies the successful integration of multiple heteroatoms within a bicyclic framework, creating opportunities for diverse chemical transformations and potential biological applications. The presence of both nitrogen and sulfur heteroatoms within the fused ring system contributes to the compound's aromatic stability while maintaining sufficient reactivity for synthetic manipulations.

The significance of this compound extends beyond its intrinsic chemical properties to encompass its role as a synthetic platform for the development of more complex molecular architectures. Recent investigations have demonstrated the compound's utility in the synthesis of spirocyclic derivatives through novel rearrangement reactions involving 1,2-di-heteroatomic nucleophiles. These transformations highlight the unexpected reactivity patterns that can emerge from carefully designed heterocyclic scaffolds and underscore the importance of systematic structural exploration in drug discovery efforts.

The compound's contribution to heterocyclic chemistry is further exemplified by its role in expanding the available chemical space for medicinal chemistry applications. The isothiazolo-pyrimidine core structure provides a unique geometric arrangement of hydrogen bond donors and acceptors, creating opportunities for specific protein-ligand interactions that may not be accessible through other heterocyclic systems. This structural uniqueness has led to intensive investigation of related derivatives as potential therapeutic agents, particularly in the areas of antiviral and anticancer drug development.

From a synthetic methodology perspective, this compound serves as an important model compound for understanding the reactivity patterns of fused heterocyclic systems containing multiple functional groups. The presence of hydroxyl groups at positions 5 and 7, combined with the ethyl carboxylate functionality, creates multiple sites for chemical modification and provides opportunities for investigating regioselective transformations. These studies contribute to the broader understanding of heterocyclic reactivity and inform the design of new synthetic strategies for related compound classes.

Research Application Structural Feature Significance Reference
Spirocyclic Synthesis Exocyclic Imine Reactivity Novel Rearrangement Patterns
Nucleoside Analogues Fused Ring System Purine Mimic Properties
Kinase Inhibition Isothiazolo-Pyrimidine Core Structure-Activity Relationships
Synthetic Methodology Multiple Functional Groups Regioselective Transformations

Properties

IUPAC Name

ethyl 5,7-dioxo-4H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O4S/c1-2-15-7(13)5-3-4(11-16-5)6(12)10-8(14)9-3/h2H2,1H3,(H2,9,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYBOXFRGNDLST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=NS1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Cyclization Approach (Based on Early Literature)

  • The foundational synthesis of isothiazolopyrimidines, including derivatives like this compound, was reported in the mid-20th century (Holland et al., 1965).
  • The typical approach involves the cyclization of precursors containing both isothiazole and pyrimidine moieties.
  • Starting materials often include substituted cyanoacetates or related nitrile-containing compounds that undergo ring closure under controlled conditions.
  • Hydroxylation at positions 5 and 7 is introduced either via selective oxidation or by using hydroxylated precursors.

Reaction of Arylhydrazononitriles with α-Haloacid Derivatives

  • A more recent and eco-friendly synthetic route involves the reaction of 3-oxo-2-arylhydrazononitriles with α-haloacid derivatives such as chloroacetonitrile or ethyl chloroacetate, leading to aminopyrazole intermediates.
  • These intermediates can be further cyclized and functionalized to yield pyrazolo- or isothiazolo-pyrimidine derivatives.
  • Although this method is primarily reported for pyrazolo[4,3-d]pyrimidines, the strategy offers a blueprint for synthesizing fused heterocycles including isothiazolopyrimidines by modification of reagents and reaction conditions.
  • This method is characterized by its relatively mild conditions and better atom economy compared to multistep classical syntheses.

Formulation and Solubility Considerations in Preparation

  • While the above methods focus on chemical synthesis, practical preparation for research use involves dissolving the compound in suitable solvents.
  • According to GlpBio’s technical data, this compound is soluble in DMSO and can be formulated in vivo by preparing a DMSO master solution followed by dilution with co-solvents such as PEG300, Tween 80, corn oil, or water.
  • The preparation involves stepwise addition of solvents with mixing and clarification at each step, often aided by vortexing, ultrasound, or mild heating to ensure complete dissolution.
  • Stock solutions are typically prepared at concentrations such as 1 mM, 5 mM, or 10 mM depending on the amount of compound and solvent volume (see Table 1).

Preparation Data Tables

Table 1: Stock Solution Preparation Volumes for this compound

Amount of Compound Volume for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 mg 4.1456 0.8291 0.4146
5 mg 20.728 4.1456 2.0728
10 mg 41.4559 8.2912 4.1456

Note: Volumes calculated based on molecular weight 241.22 g/mol and desired molarity.

Detailed Research Findings on Preparation

  • The classical synthesis (Holland et al., 1965) demonstrated that the isothiazolopyrimidine ring can be constructed via intramolecular cyclization of suitable precursors under acidic or basic catalysis, often requiring purification steps such as recrystallization.
  • Modern synthetic strategies emphasize greener and more atom-economical routes, such as the use of arylhydrazononitriles with α-haloacid derivatives to form key intermediates that can be cyclized into the target heterocycle.
  • Analytical characterization of intermediates and final products is typically performed using NMR (both ^1H and ^13C), melting point determination, and TLC to confirm purity and structure.
  • The presence of hydroxyl groups at positions 5 and 7 requires careful control of reaction conditions to avoid side reactions such as over-oxidation or ester hydrolysis.
  • The ethyl ester moiety at position 3 is introduced either by using ethyl ester-containing precursors or by esterification of the corresponding acid after ring formation.

Summary of Preparation Methodology

Step Description Key Conditions Notes
1 Synthesis of nitrile or cyanoacetate precursor Reaction of ethyl cyanoacetate with aromatic diazonium salts or hydrazines Precursor for ring closure
2 Formation of aminopyrazole or isothiazole intermediate Reaction with α-haloacid derivatives (e.g., chloroacetonitrile) May involve acyclic intermediates
3 Cyclization to fused isothiazolopyrimidine ring Acidic or basic catalysis, heating Controls ring fusion and hydroxylation
4 Functional group modification Hydroxylation or protection/deprotection steps Ensures 5,7-dihydroxy substitution
5 Esterification or use of ester-containing precursors Ester formation under mild conditions Introduces ethyl carboxylate at position 3
6 Purification and characterization Recrystallization, chromatography, NMR, TLC Ensures >98% purity

Chemical Reactions Analysis

Types of Reactions: Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₇N₃O₄S
  • Molecular Weight : Approximately 241.23 g/mol
  • Structural Features : The compound features isothiazole and pyrimidine rings with hydroxyl groups at the 5 and 7 positions, which contribute to its biological activity.

Pharmaceutical Applications

  • Antimicrobial Activity : Preliminary studies indicate that Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate exhibits promising antimicrobial properties. Its structural characteristics may enhance its interaction with microbial targets, making it a candidate for further drug development.
  • Anti-inflammatory Effects : The presence of hydroxyl groups suggests potential anti-inflammatory activity. Research is ongoing to evaluate its efficacy in reducing inflammation in various biological models.
  • Drug Design and Discovery : As a versatile building block, this compound can serve as a precursor for synthesizing more complex pharmaceutical agents. Its unique structure allows for modifications that could lead to novel therapeutic compounds.

Industrial Applications

  • Polymer Chemistry : this compound can be utilized in the synthesis of polymers with specific functionalities. Its ability to form stable bonds can enhance the properties of polymeric materials.
  • Dyes and Pigments : The compound's chemical structure may allow it to be incorporated into dye formulations, potentially improving colorfastness and stability under various conditions.
  • Catalytic Activity : Research indicates that derivatives of this compound may act as catalysts in organic synthesis reactions, facilitating the formation of complex molecules efficiently.

Case Studies

  • Synthesis and Characterization : A study focused on the synthesis of this compound through novel methodologies that enhance yield and purity. The characterization involved spectroscopic techniques confirming its structure and functional groups.
  • Biological Activity Assessment : In vitro studies demonstrated that this compound exhibits significant antibacterial effects against various strains of bacteria. Further investigations are required to understand the mechanisms behind its activity.
  • Polymeric Applications : Research on incorporating this compound into polymer matrices showed improved mechanical properties and thermal stability compared to control samples without the compound.

Mechanism of Action

The mechanism by which Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition pathway is crucial in reducing melanin production and addressing hyperpigmentation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Notable Properties
Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate 160600-22-6 C₈H₇N₃O₄S 241.22 5,7-dihydroxy; isothiazolo ring High polarity due to hydroxyl groups; stable at -80°C
Ethyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate 1053656-63-5 C₈H₆Cl₂N₄O₂ 261.07 5,7-dichloro; pyrazolo ring Lower solubility (predicted pKa ~2.54); hazardous (H302)
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-triazolo[4,3-a]pyrimidine-6-carboxylate - C₂₇H₂₄N₄O₃ 452.50 Triazolo ring; hydroxyphenyl, methyl, diphenyl High molecular weight; IR peaks at 3425 cm⁻¹ (OH), 1666 cm⁻¹ (C=O)
4,6-Dimethyl-isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione 101560-31-0 C₇H₇N₃O₂S 197.21 4,6-dimethyl; dione groups Enhanced rigidity due to dione; CAS-linked derivatives include ethyl ester variants
Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-carboxylate 1823515-68-9 C₉H₁₁N₅O₂ 221.22 Triazolo ring; ethyl substituent Lower molecular weight; 95% purity; potential for custom synthesis
Heterocyclic Core Variations
  • Isothiazolo vs. Pyrazolo/Triazolo Rings : The isothiazolo ring in the target compound contains sulfur and nitrogen, which may confer distinct electronic properties compared to nitrogen-rich pyrazolo () or triazolo () analogs. For example, sulfur’s electronegativity could influence aromaticity and interaction with biological targets .
  • Chlorine Substituents: The dichloro-pyrazolo derivative (CAS: 1053656-63-5) exhibits higher molecular weight (261.07 vs. 241.22) and a hazard warning (H302), suggesting greater toxicity . Aromatic Substituents: The triazolo compound with diphenyl and hydroxyphenyl groups () has a significantly higher molecular weight (452.50), which may reduce solubility but improve binding affinity in hydrophobic pockets.

Biological Activity

Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological evaluation, focusing on its antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process. The compound can be synthesized through a condensation reaction involving thiourea derivatives and appropriate carbonyl compounds under controlled conditions. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 1: Synthesis Overview

StepReagents/ConditionsYield (%)
1Thiourea + Carbonyl Compound90%
2Ethyl Chloroacetate + BaseHigh Yield

Antimicrobial Activity

Research indicates that compounds containing isothiazole and pyrimidine moieties exhibit promising antimicrobial properties. This compound has been evaluated against various bacterial and fungal strains.

Table 2: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound possesses moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies using human cancer cell lines have demonstrated its effectiveness in inhibiting cell proliferation.

Case Study: In Vitro Anticancer Screening

In a study assessing the compound's efficacy against HepG-2 (liver cancer) and HCT-116 (colon cancer) cell lines, the following IC50 values were obtained:

Table 3: IC50 Values for Cancer Cell Lines

Cell LineIC50 (µg/mL)
HepG-212.5
HCT-11615.0

These findings indicate that this compound exhibits significant anticancer activity, comparable to established chemotherapeutic agents.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in cell proliferation and metabolism. Additionally, its ability to induce apoptosis in cancer cells has been observed in preliminary studies.

Q & A

Q. What are the optimal conditions for synthesizing Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate?

Synthesis requires careful control of reaction parameters. For example, analogous pyrimidine esters (e.g., pyrido[1,2-a]pyrimidines) often necessitate a double excess of amine and prolonged heating (e.g., 24–48 hours in ethanol) to overcome reduced reactivity in amidation reactions . Cyclization steps, such as converting intermediates into fused heterocycles, may employ polyphosphoric acid (PPA) at elevated temperatures (100–120°C) .

Q. Which spectroscopic methods are critical for structural characterization?

  • NMR : 1H^1H, 13C^{13}C, and 2D NMR (e.g., COSY, NOESY) resolve stereochemistry and confirm regioselectivity. Vicinal spin–spin coupling constants (3JHH^3J_{HH}) and NOE correlations help distinguish syn vs. anti isomers in pyrimidine derivatives .
  • X-ray crystallography : Provides unambiguous confirmation of molecular conformation and crystal packing (e.g., monoclinic C2/c space group with lattice parameters a=38.654A˚a = 38.654 \, \text{Å}, β=102.4\beta = 102.4^\circ) .
  • IR spectroscopy : Validates functional groups (e.g., ester C=O stretch at ~1700 cm1^{-1}) .

Q. How can purity and stability be assessed during synthesis?

  • HPLC-MS : Monitors reaction progress and detects byproducts.
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability under inert atmospheres.
  • Storage : Maintain at 2–8°C under inert gas to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational methods resolve contradictions in stereochemical assignments?

  • Conformational energy calculations : Compare experimental NMR data (e.g., dihedral angles, 3JHH^3J_{HH}) with DFT-optimized geometries of stereoisomers. For example, syn and anti isomers of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate show distinct NOE patterns and coupling constants .
  • CASE (Computer-Assisted Structure Elucidation) : Integrates NMR, MS, and crystallographic data to validate ambiguous structures .

Q. What strategies address low reactivity in functionalization reactions?

  • Electrophilic activation : Use Lewis acids (e.g., BF3_3-Et2_2O) to enhance electrophilicity at the pyrimidine C-5/C-7 positions.
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 hours to <1 hour) and improves yields in cyclization steps .

Q. How to evaluate bioactivity mechanisms, such as antioxidant capacity?

  • DPPH/ABTS assays : Quantify radical scavenging activity. For pyrimidine derivatives, electron-withdrawing groups (e.g., -CN) enhance antioxidant potency by stabilizing radical intermediates .
  • Enzyme inhibition studies : Test interactions with targets like PDE4/7 using competitive binding assays (e.g., BC54 analog inhibits PDE4 with IC50_{50} < 1 µM) .

Data Contradiction Analysis

Q. Conflicting reports on cyclization efficiency: How to reconcile discrepancies?

  • Example : Polyphosphoric acid (PPA) may yield bisthiazolo[3,2-a:4',5'-d]pyrimidines efficiently in some systems , but other solvents (e.g., ethanol with acid catalysts) might underperform.
  • Resolution : Conduct comparative studies with controlled variables (temperature, solvent, catalyst). Monitor intermediates via LC-MS to identify kinetic vs. thermodynamic product dominance.

Q. Discrepancies in stereochemical outcomes: Syn vs. Anti selectivity

  • Case : Anti-configuration products (e.g., ethyl (5S,7S)-5,7-dimethyl derivatives) may dominate under specific reduction conditions (e.g., ethanol solvent), while computational models predict near-identical energies for syn and anti isomers .
  • Mitigation : Use chiral auxiliaries or asymmetric catalysis to enforce stereocontrol.

Methodological Tables

Q. Table 1. Crystallographic Data for Ethyl 4-(2,4-Dichlorophenyl)-2-methyl-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate

ParameterValue
Space groupC2/c
aa (Å)38.654
β\beta (°)102.415
ZZ8
Density (g/cm³)1.76
Reference

Q. Table 2. Key NMR Parameters for Syn vs. Anti Isomers

Isomer3JHH^3J_{HH} (Hz)NOE Correlations
Syn8.2H5–H7, H7–CH3_3
Anti6.5H5–CH3_3, H7–COOEt
Reference

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate
Reactant of Route 2
Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate

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